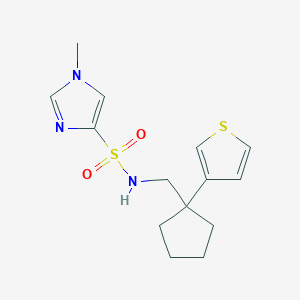
4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group. It is significant in medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide generally involves multi-step organic reactions. The process might begin with the preparation of the benzenesulfonamide moiety, followed by the introduction of the ethoxy and fluoro substituents on the benzene ring. The subsequent steps involve the construction of the tetrahydropyran ring and the incorporation of the phenylthio group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve advanced techniques such as continuous flow synthesis and the use of automation to optimize reaction conditions and yields. High-throughput screening methods may be employed to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom of the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The fluoro and ethoxy groups on the benzene ring can be subject to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: m-Chloroperoxybenzoic acid (m-CPBA) for oxidation of the phenylthio group.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) for reduction of the sulfonamide group.
Substitution Reagents: Nucleophiles such as sodium methoxide for substitution reactions.
Major Products Formed
Oxidation Products: Phenylsulfoxide or phenylsulfone derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with different substituents replacing the fluoro or ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules.
Biology
In biological research, the sulfonamide moiety is known for its potential inhibitory effects on various enzymes, making this compound a candidate for enzyme inhibition studies.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or photochemical properties.
Wirkmechanismus
Molecular Targets and Pathways
The sulfonamide group often targets bacterial dihydropteroate synthase, inhibiting folic acid synthesis in microbial cells. The fluoro and ethoxy substituents, along with the tetrahydropyran and phenylthio groups, can enhance binding affinity and specificity for particular targets.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to other benzenesulfonamides, 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide stands out due to its structural complexity and potential for diverse biological activity.
Similar Compounds
4-chloro-3-fluoro-N-(phenylmethyl)benzenesulfonamide
4-ethoxy-N-(4-(phenylthio)phenyl)methylbenzenesulfonamide
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-fluorobenzenesulfonamide
These compounds share structural elements but differ in their substitution patterns and biological activity.
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S2/c1-2-26-19-9-8-17(14-18(19)21)28(23,24)22-15-20(10-12-25-13-11-20)27-16-6-4-3-5-7-16/h3-9,14,22H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVDRLSHIQGUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)





![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)


![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

